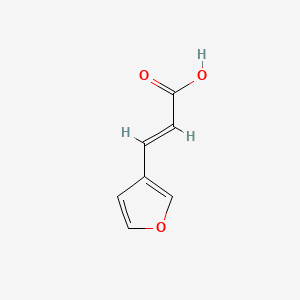

3-(3-Furyl)acrylic acid

Description

Historical Context and Significance of Furan-Containing Organic Acids

The study of furan-containing compounds has a rich history dating back to the late 18th century. The first furan (B31954) derivative to be described was 2-furoic acid, isolated by Carl Wilhelm Scheele in 1780. wikipedia.orgbritannica.com This discovery was followed by Johann Wolfgang Döbereiner's report of furfural (B47365) in 1831, which he produced by treating starch with sulfuric acid. wikipedia.orgresearchgate.net Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org

Historically, many furan compounds were derived from natural sources, particularly from the acid treatment of agricultural byproducts like corn cobs and oat hulls. britannica.com This biomass origin has positioned furan derivatives as important platform chemicals in the pursuit of sustainable and green chemistry. ijabbr.comnih.gov Furan-containing organic acids and their related compounds are significant in organic synthesis, serving as versatile building blocks for more complex molecules, including pharmaceuticals, agrochemicals, and materials. ijabbr.comnumberanalytics.comatamanchemicals.com The aromatic nature of the furan ring, combined with the reactivity conferred by the carboxylic acid group, allows for a wide range of chemical transformations. numberanalytics.comatamanchemicals.com The ongoing exploration of biomass conversion continues to highlight the importance of furanic compounds, such as various furancarboxylic acids, as valuable, renewable chemical feedstocks. researchgate.netrsc.org

Scope and Relevance of 3-(3-Furyl)acrylic Acid in Academic Inquiry

Within the broader class of furan-containing acids, this compound stands out as a specific isomer with distinct properties and applications currently under academic investigation. Its primary relevance in contemporary research lies in its role as a key chemical intermediate. google.comchemicalbook.com

Academic and industrial research has identified this compound as a crucial precursor in the synthesis of complex pharmaceutical compounds. google.com For instance, it is a key intermediate in the preparation of Nalfurafine, a medication used to treat uremic pruritus. google.com The synthesis of this specific isomer is an active area of study, with research focusing on developing efficient and environmentally benign production methods, such as moving away from traditional Knoevenagel-Doebner reaction conditions that use pyridine (B92270) as a solvent to newer, cleaner catalytic systems. google.comresearchgate.net

Furthermore, initial studies have begun to explore the potential biological and pharmacological activities of this compound itself. ontosight.ai Research has indicated potential antioxidant, anti-inflammatory, and antimicrobial properties, suggesting that the compound could serve as a lead for the development of new therapeutic agents. ontosight.ai Its structural features are also being evaluated for the potential inhibition of certain enzymes. ontosight.ai This academic inquiry underscores the compound's dual relevance: both as a fundamental building block in targeted synthesis and as a potentially bioactive molecule in its own right.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃ | ontosight.ai |

| Molecular Weight | 138.12 g/mol | ontosight.ai |

| CAS Number | 39244-10-5 | ontosight.ai |

| Melting Point | 155-158 °C | chemicalbook.com |

| Solubility in Water | Sparingly soluble (0.56 g/L at 25°C) | chemicalbook.com |

Table 2: Comparison of this compound and its Positional Isomer

| Feature | This compound | 3-(2-Furyl)acrylic acid | Source(s) |

| Structure | Furan substituent at the 3-position | Furan substituent at the 2-position | |

| CAS Number | 39244-10-5 | 539-47-9 | |

| Molecular Weight | 138.12 g/mol | 138.12 g/mol | |

| Properties | Distinct electronic properties due to ring substitution | Different electronic and biological properties |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAPZUDWRRBZHZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901228 | |

| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81311-95-7 | |

| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(furan-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Character of the Furan (B31954) and Acrylic Moieties

The chemical reactivity of 3-(3-Furyl)acrylic acid is dictated by the interplay between its two primary functional components: the furan ring and the acrylic acid moiety.

The furan ring is an electron-rich, five-membered aromatic heterocycle. The oxygen atom's lone pair of electrons participates in the π-aromatic system, increasing the electron density within the ring. This makes the furan moiety inherently nucleophilic , rendering it susceptible to attack by electrophiles chemicalforums.com. Compared to other aromatic heterocycles like thiophene, furan possesses a higher electron density and is significantly more reactive towards electrophiles chemicalforums.com. However, the furan ring is sensitive to strong acids, which can lead to side reactions such as ring-opening or polymerization nih.gov.

Conversely, the acrylic acid moiety exhibits a contrasting electronic character. The carboxylic acid group is strongly electron-withdrawing. This effect is transmitted through the conjugated system of the carbon-carbon double bond, polarizing it and rendering the β-carbon (the carbon atom adjacent to the furan ring) electrophilic . This electron-deficient nature makes the double bond susceptible to nucleophilic conjugate addition, also known as a Michael-type addition researchgate.net. While the carbon atom of the carbonyl group is also an electrophilic center, the conjugated system extends this reactivity to the double bond. An electrophile is a species that accepts an electron pair to form a new covalent bond masterorganicchemistry.com. In the context of most organic reactions, the electrophilic atom is a carbon bonded to an electronegative atom libretexts.org.

This dual character—a nucleophilic furan ring and an electrophilic acrylic system—governs the molecule's transformation pathways, allowing for a diverse range of reactions depending on the reagents and conditions employed.

Addition Reactions Across the Carbon-Carbon Double Bond

The electron-deficient nature of the α,β-unsaturated carbonyl system in this compound makes the carbon-carbon double bond a prime site for addition reactions.

The carbon-carbon double bond and the furan ring in this compound can be reduced via catalytic hydrogenation. The selectivity of the process depends on the catalyst and reaction conditions.

Selective Double Bond Hydrogenation : The olefinic double bond can be selectively reduced without affecting the furan ring. For the related compound 3-(2-furyl)acrylic acid, catalytic hydrogenation using 5% Palladium on carbon (Pd/C) has been shown to selectively reduce the double bond researchgate.net. This process yields 3-(3-Furyl)propanoic acid.

Furan Ring Hydrogenation : The furan ring itself can be hydrogenated, a reaction that typically requires more forcing conditions or specific catalysts. For instance, studies on the hydrogenation of related furanic compounds like furfural (B47365) over Ruthenium on carbon (Ru/C) catalysts show that the furan ring's reduction is favored at lower temperatures, while at higher temperatures, reduction of the side-chain functionality occurs first rwth-aachen.de. Complete hydrogenation of this compound would result in the formation of 3-(tetrahydrofuran-3-yl)propanoic acid.

The characterization of these products is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), along with elemental analysis.

| Reactant | Catalyst/Conditions | Primary Product | Product Structure |

|---|---|---|---|

| This compound | Selective (e.g., Pd/C, mild conditions) | 3-(3-Furyl)propanoic acid | C7H8O3 |

| This compound | Exhaustive (e.g., Ru/C, harsher conditions) | 3-(Tetrahydrofuran-3-yl)propanoic acid | C7H12O3 |

Hydroarylation involves the addition of an arene (an aromatic hydrocarbon) across the carbon-carbon double bond. In the case of 3-(furyl)acrylic acids, this reaction is efficiently promoted by strong acids, which activate the substrate towards attack by the arene nucleophile nih.govresearchgate.net.

Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH or triflic acid), are exceptionally effective catalysts for the hydroarylation of 3-(furyl)acrylic acids nih.govresearchgate.net. When 3-(2-furyl)acrylic acid and its derivatives are treated with arenes in neat triflic acid, the corresponding 3-aryl-3-(furan-2-yl)propanoic acid derivatives are formed in good yields nih.gov. The strength of the acid is critical; weaker Brønsted acids like trifluoroacetic acid have been found to be insufficient to catalyze the reaction effectively nih.gov. The use of superacids like triflic acid is part of a broader strategy in organic synthesis known as Brønsted acid catalysis, which has become a powerful tool for a variety of transformations rsc.orgrsc.org.

Lewis acids are also capable of catalyzing the hydroarylation of 3-(furyl)acrylic acids nih.govwikipedia.org. Common Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) can promote the addition of arenes like benzene (B151609) to the acrylic double bond nih.gov. In some instances, Lewis acid catalysis can produce yields comparable to or even higher than those achieved with Brønsted superacids. For example, the reaction of 3-(2-furyl)acrylic acid with benzene achieved a 65% yield using AlCl₃ at room temperature for one hour nih.gov. However, prolonged reaction times with Lewis acids can lead to a decrease in yield due to the formation of oligomeric materials nih.gov.

| Catalyst Type | Catalyst | Conditions | Yield of 3-phenyl-3-(furan-2-yl)propanoic acid | Reference |

|---|---|---|---|---|

| Lewis Acid | AlCl₃ | Room temp, 1 h | 65% | nih.gov |

| Lewis Acid | AlCl₃ | Room temp, 4 h | 47% | nih.gov |

| Lewis Acid | AlBr₃ | Room temp, 1 h | 61% | nih.gov |

| Brønsted Superacid | TfOH | 0 °C, 2 h | Higher than AlCl₃ for ester derivatives | nih.gov |

| Brønsted Acid | Trifluoroacetic acid | Room temp | No reaction | nih.gov |

The mechanism of acid-catalyzed hydroarylation proceeds through highly reactive cationic intermediates generated via a process known as superelectrophilic activation nih.govnih.govresearchgate.net. Superelectrophiles are species, often dicationic, that can react with exceptionally weak nucleophiles nih.gov.

In the presence of a superacid like TfOH, the 3-(furyl)acrylic acid molecule undergoes double protonation. According to NMR and DFT studies, the substrate is protonated on both the carbonyl oxygen and the furan ring, forming an O,C-diprotonated dication nih.gov. This dicationic species is the active superelectrophile in the reaction nih.gov. The formation of this intermediate dramatically increases the electrophilicity of the molecule. The positive charge is delocalized from the carbonyl group and the protonated furan ring into the carbon-carbon double bond, making it extremely susceptible to attack by the π-electrons of an arene nucleophile nih.gov. This high reactivity can also lead to rapid transformation into oligomeric materials if a suitable external nucleophile is not present nih.gov. The generation of dicationic superelectrophiles via diprotonation of α,β-unsaturated carbonyl compounds is a recognized activation strategy in superacid chemistry nih.gov.

Hydroarylation Reactions Under Acidic Conditions

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound is a key site for various chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification is a common and important reaction of this compound, converting the carboxylic acid into an ester. This transformation is often performed to create derivatives for applications in polymerization or as intermediates in organic synthesis. The reaction typically involves treating the acid with an alcohol in the presence of an acid catalyst.

Methyl esters of related furan-based acrylic acids, such as 3-(furan-2-yl)propenoic acids, have been synthesized by reacting the corresponding acid with an alcohol. nih.gov Standard esterification methods, such as refluxing the acrylic acid with an excess of alcohol using a strong acid catalyst like concentrated H₂SO₄, are effective. researchgate.net However, for sensitive substrates like those containing a furan ring, which can be prone to opening under harsh acidic conditions, milder methods are preferable. researchgate.net Alternative methods include the Yamaguchi esterification or converting the acid to an acid chloride before reacting it with the alcohol. researchgate.net

The synthesis of various esters from acrylic acids can be achieved through several catalytic methods. The choice of catalyst and reaction conditions can be tailored to the specific alcohol and desired product.

| Method | Catalyst/Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Conc. H₂SO₄ | Reflux with excess alcohol | A traditional method, but harsh conditions may degrade the furan ring. researchgate.net |

| Phase Transfer Catalysis | Alkyl halide, NaOH/KOH, Quaternary ammonium (B1175870) salt | 55–75°C, aqueous solution | Effective for converting acrylic acids to esters under milder conditions. researchgate.net |

| Acid Chloride Formation | Thionyl chloride or oxalyl chloride, followed by alcohol | Mild conditions | A versatile method that avoids strong acids. researchgate.net |

| Transesterification | Mild acid catalysis | Reaction with a simple acrylate (B77674) ester (e.g., methyl acrylate) | An equilibrium-driven process useful for obtaining different esters. researchgate.net |

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. For α,β-unsaturated acids like this compound, this can be achieved under specific conditions, often coupled with another chemical transformation.

Nitrodecarboxylation is a process where the carboxyl group is replaced by a nitro (NO₂) group. This reaction provides a pathway to synthesize (E)-nitroolefins from α,β-unsaturated acids. For the closely related 3-(2-furyl)acrylic acid, an additive-free, efficient, and environmentally friendly protocol has been developed using Cu(NO₃)₂ as both the nitrating agent and the catalyst. researchgate.net This method offers advantages such as the use of easily accessible and stable substrates and an inexpensive catalyst. researchgate.net The reaction proceeds via a free radical mechanism, where the carboxyl group is replaced by a nitro functional group. researchgate.net This transformation is part of a broader class of radical reactions that allow for the replacement of the carboxylic acid group with various functionalities, including -NO₂, -SCN, and -CF₃. researchgate.net

Decarboxylation Pathways

Cycloaddition Reactions

The carbon-carbon double bond in the acrylic acid moiety of this compound allows it to participate in cycloaddition reactions, most notably photochemical [2+2] cycloadditions.

When exposed to ultraviolet (UV) radiation, this compound and its esters can undergo a [2+2] cycloaddition reaction to form cyclobutane (B1203170) dimers. This photodimerization has been studied for related compounds like methyl 3-(2-furyl)acrylate. nih.govdnu.dp.ua The reaction often requires a photosensitizer, such as benzophenone (B1666685), to proceed efficiently in solution. nih.gov The sensitizer (B1316253) absorbs the UV light and transfers the energy to the acrylate, promoting it to an excited triplet state. nih.govresearchgate.net

The reaction between an excited triplet state molecule and a ground state molecule leads to the formation of a triplet biradical intermediate. nih.govresearchgate.net The stability of this biradical intermediate governs the high regioselectivity observed in the reaction. nih.gov Subsequent cyclization of the biradical yields the cyclobutane ring of the dimer. The stereoselectivity of the final products is determined by the kinetic control of this ring-closure step. researchgate.net For methyl 3-(2-furyl)acrylate, irradiation in acetonitrile (B52724) with benzophenone as a sensitizer yielded a mixture of two dimeric products with high regioselectivity and good stereoselectivity. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the reaction mechanism, the influence of the heterocyclic ring, and the stability of the resulting isomers. dnu.dp.ua

| Substrate | Reaction Conditions | Products | Yields | Reference |

|---|---|---|---|---|

| Methyl 3-(2-furyl)acrylate | Acetonitrile, Benzophenone (sensitizer), UV irradiation | Two cyclobutane dimers (compounds 9 and 10) | 61% and 27% | nih.gov |

| trans-3-(2-furyl)acrylic acid | Liquid nitrogen (-196°C), ECO-UVA lamps | cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid | Up to 82% conversion | und.edu |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present and the molecular backbone.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.gov

The most prominent feature is a very broad absorption band in the region of 2500-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The broadness of this peak is due to hydrogen bonding between molecules. Within this region, the C-H stretching vibrations of the furan ring and the vinyl group are also observed, typically around 3100 cm⁻¹.

A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a key identifier, typically appearing around 1700-1750 cm⁻¹. For α,β-unsaturated carboxylic acids like this compound, this peak is often found in the lower end of the range due to conjugation with the C=C double bond. Other significant peaks include the C=C stretching of the acrylic chain and the furan ring, and the C-O stretching of the carboxylic acid and the furan ether linkage.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Furan Ring & Alkene |

| 2500-3600 | O-H Stretch (broad) | Carboxylic Acid |

| ~1700-1750 | C=O Stretch | Carboxylic Acid |

| ~1640 | C=C Stretch | Alkene |

| ~1200-1300 | C-O Stretch | Carboxylic Acid |

| ~1000-1100 | C-O-C Stretch | Furan Ring |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This technique is particularly effective for identifying non-polar symmetric bonds.

Table 2: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Furan Ring & Alkene |

| ~1600-1650 | C=C Stretch (strong) | Alkene |

| ~1400-1500 | Furan Ring Stretch | Furan Ring |

| ~1350-1450 | C-H Bend | Alkene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum shows distinct signals for the protons on the furan ring and the acrylic acid chain.

The protons of the furan ring typically appear in the aromatic region of the spectrum. The signals are observed at δ 7.70-7.67 (m, 2H), δ 7.45 (s, 1H), and δ 6.62-6.61 (m, 1H). The two vinyl protons of the acrylic acid moiety are chemically distinct. The proton alpha to the carbonyl group appears as a doublet at δ 6.16, while the proton beta to the carbonyl is part of the multiplet between δ 7.70-7.67. A key feature is the large coupling constant (J) of 15.8 Hz for the doublet at δ 6.16, which is characteristic of a trans configuration of the double bond.

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.70-7.67 | m | - | 2H | Furan-H & Vinyl-H (β to COOH) |

| 7.45 | s | - | 1H | Furan-H |

| 6.62-6.61 | m | - | 1H | Furan-H |

| 6.16 | d | 15.8 | 1H | Vinyl-H (α to COOH) |

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. While specific experimental data for this compound is scarce, the expected chemical shifts can be predicted based on analogous structures.

The carbon of the carboxylic acid group (C=O) is expected to appear furthest downfield, typically in the range of δ 165-175 ppm. The carbons of the furan ring will resonate in the aromatic region, generally between δ 110-150 ppm. The two sp² hybridized carbons of the alkene will have distinct chemical shifts, with the carbon beta to the carbonyl group appearing further downfield than the alpha carbon due to resonance effects.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 165-175 | Carboxyl Carbon (C=O) |

| 140-150 | Furan C-O |

| 130-145 | Vinyl Carbon (β to COOH) |

| 115-125 | Vinyl Carbon (α to COOH) |

| 110-145 | Furan C-H |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and formula. For this compound (C₇H₆O₃), the calculated molecular weight is approximately 138.12 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 138, which is also the base peak. This indicates that the molecular ion is relatively stable. Fragmentation patterns would likely involve the loss of characteristic neutral fragments such as a hydroxyl radical (•OH, M-17), a carboxyl group (•COOH, M-45), or carbon monoxide (CO, M-28).

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 138 | [M]⁺ (Molecular Ion, Base Peak) |

Spectroscopic Characterization and Structural Elucidation Studies

Spectroscopic Analysis

Electron Ionization (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. In the EI mass spectrum of 3-(3-Furyl)acrylic acid, the molecular ion peak ([M]+•) is observed at a mass-to-charge ratio (m/z) of 138, which corresponds to the compound's molecular weight (C7H6O3, 138.12 g/mol ). nist.govnist.gov The spectrum exhibits a series of fragment ions that provide valuable information for the elucidation of its structure.

The fragmentation of this compound is initiated by the loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in the formation of an acylium ion at m/z 121. This is followed by the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for carboxylic acids, leading to the fragment ion at m/z 93. Subsequent fragmentation of the furyl group contributes to the additional peaks observed in the spectrum.

The base peak in the spectrum is observed at m/z 39. Other significant fragment ions are present at m/z 65, 81, 93, and 110, each corresponding to different fragmentation pathways of the parent molecule. The analysis of these fragments helps to confirm the presence of both the furan (B31954) ring and the acrylic acid moiety in the structure of the compound.

A summary of the key fragmentation data is presented in the interactive table below:

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigations specifically for the chemical compound This compound are not extensively documented. While basic properties such as its molecular formula (C7H6O3) and CAS Registry Number (39244-10-5) are well-established, the specific data required for the requested sections on computational chemistry and theoretical investigations are not present in the available search results. nist.gov

In contrast, extensive theoretical studies have been conducted on its isomer, 3-(2-Furyl)acrylic acid, covering topics such as Density Functional Theory (DFT) calculations for molecular structure, vibrational spectra, electronic properties (HOMO-LUMO), and photochemical reaction mechanisms. researchgate.netresearchgate.net However, as the user instructions strictly require focusing solely on this compound, the data for its isomers cannot be substituted.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the specified outline for this compound due to the lack of published research on these specific computational topics.

Computational Chemistry and Theoretical Investigations

Mechanistic Insights from Computational Modeling

Biradical Pathway Analysis

Theoretical investigations into the photochemical reactions of 3-(3-Furyl)acrylic acid, particularly its dimerization, have pointed towards the involvement of a biradical pathway. This mechanistic route is a common feature in the [2+2] photocycloaddition reactions of related heteroaryl acrylates. dnu.dp.ua Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intermediates and transition states along the potential energy surface of these reactions. dnu.dp.ua

The photochemical dimerization is understood to proceed via the formation of a biradical transition state, which dictates the regio- and stereoselectivity of the resulting cyclobutane (B1203170) products. dnu.dp.ua While detailed computational data specifically for this compound is not extensively documented in publicly available literature, the well-studied analogous compound, methyl 3-(2-furyl)acrylate, provides significant insights into the process. For this related compound, DFT calculations have been used to determine the energies of all possible triplet biradical intermediates, revealing that the precursor to the major product is the biradical with the lowest energy.

In the case of methyl 3-(2-furyl)acrylate, the interaction between the lowest singly occupied molecular orbital (LSOMO) of the triplet state and the highest occupied molecular orbital (HOMO) of the ground state has been shown to govern the high regioselectivity observed in the dimerization process. The subsequent cyclization of the most stable biradical intermediate leads to the formation of the final products under kinetic control.

Although direct experimental or computational data for the biradical pathway of this compound is sparse, the established mechanisms for closely related furan-based acrylates strongly suggest a similar pathway. The stability of the potential biradical intermediates would be a key factor in determining the product distribution. Theoretical models predict that the reaction of a triplet-state molecule with a ground-state molecule leads to the formation of the most stable biradical intermediate.

To provide a more concrete understanding of the type of data generated in such computational studies, the following table illustrates the calculated relative energies of biradical intermediates for the photochemical dimerization of methyl 3-(2-furyl)acrylate, a closely related compound. It is important to note that these values are for the 2-furyl isomer and are presented here for illustrative purposes to demonstrate the nature of biradical pathway analysis.

| Biradical Intermediate Species | Calculated Relative Energy (kcal/mol) |

|---|---|

| trans-Biradical 1 | 0.00 |

| cis-Biradical 1 | 1.25 |

| trans-Biradical 2 | 3.73 |

| cis-Biradical 2 | 4.51 |

Derivatives and Analogues of 3 3 Furyl Acrylic Acid in Advanced Research

Positional Isomers (e.g., 3-(2-Furyl)acrylic Acid) and Their Comparative Studies

The positional isomer, 3-(2-Furyl)acrylic acid, where the acrylic acid side chain is attached to the second position of the furan (B31954) ring, has been extensively studied. This seemingly minor structural change can significantly impact the molecule's chemical reactivity and biological activity.

Synthesis and Chemical Properties: Both 3-(2-Furyl)acrylic acid and its 3-furyl counterpart are commonly synthesized through the Knoevenagel or Perkin reactions, condensing the respective furan-carboxaldehyde (furfural or 3-furaldehyde) with malonic acid or acetic anhydride. orgsyn.orgresearchgate.net The position of the substituent on the furan ring influences the electronic effects within the molecule, which in turn can affect reaction kinetics and the properties of resulting derivatives.

Comparative Biological Studies: Research has shown that both isomers possess notable biological activities, but often with differing potencies. For instance, esters of 2-furylacrylic acid have been synthesized and evaluated for their antitumor properties. nih.gov Studies on heteroaryl-substituted derivatives have utilized 3-(2-Furyl)acrylic acid as a reactant in the preparation of potential malonyl-CoA decarboxylase (MCD) inhibitors. fishersci.co.uk While direct comparative studies focusing on the differential efficacy between the 2-furyl and 3-furyl isomers are not extensively detailed in the provided results, the consistent investigation of the 2-furyl isomer in various therapeutic contexts underscores its significance.

| Property | 3-(2-Furyl)acrylic Acid | 3-(3-Furyl)acrylic Acid |

| CAS Number | 539-47-9 sigmaaldrich.com | 2755-03-9 |

| Molecular Weight | 138.12 g/mol sigmaaldrich.com | 138.12 g/mol |

| Melting Point | 139-141 °C sigmaaldrich.com | Not specified |

| Boiling Point | 286 °C sigmaaldrich.com | Not specified |

| Key Research Areas | Antitumor agents nih.gov, MCD inhibitors fishersci.co.uk | Precursor for various derivatives |

Heterocyclic Analogues with Modified Aromatic Rings

Replacing the furan ring with other heterocyclic systems has been a fruitful strategy for discovering novel compounds with unique properties. Thiophene and pyridine (B92270) are two common bioisosteres of furan that have been incorporated to create analogues of this compound.

3-(Thien-2-yl)acrylic acid, an analogue where the furan ring is replaced by a thiophene ring, has been investigated for various applications. The presence of the sulfur atom in the thiophene ring alters the electronic and steric properties of the molecule compared to its furan counterpart.

Research Findings:

Enzyme Inhibition: Phenyl-substituted amides of 3-(thien-2-yl)acrylic acid have demonstrated inhibitory effects against Sortase A, an enzyme crucial for the virulence of Staphylococcus aureus.

Anticancer Research: Derivatives containing a 5-nitro-2-thienyl group have been modeled for their interaction with cancer-related proteins HER-2 and c-MET. Furthermore, new 3-aryl-2-(2-thienyl)acrylonitriles have shown significant activity against hepatoma cells, with some derivatives acting as multi-kinase inhibitors, particularly against VEGFR-2 tyrosine kinase. researchgate.netmdpi.com

Material Science: The methyl ester of 3-(thiophen-3-yl)acrylic acid can be polymerized to form polythiophene derivatives with potential electronic and optical properties.

| Compound | Key Research Findings |

| 3-(Thien-2-yl)acrylic Acid Amides | Inhibition of Sortase A in Staphylococcus aureus. |

| Nitro-Thienyl Derivatives | Potential interaction with HER-2 and c-MET cancer targets. |

| 3-Aryl-2-(2-thienyl)acrylonitriles | Potent inhibitors of hepatoma cell proliferation, some with VEGFR-2 inhibitory activity. researchgate.netmdpi.com |

| Poly(3-thiophen-3-yl-acrylic acid methyl ester) | Potential for applications in electronics and optics. |

The incorporation of a pyridine ring, a nitrogen-containing heterocycle, introduces basicity and the potential for hydrogen bonding, which can significantly influence a molecule's interaction with biological targets.

Research Findings:

Electrochemical Sensors: Poly(trans-3-(3-Pyridyl)acrylic acid) has been used in the fabrication of conductive polymer membranes for the electrochemical detection of catechol and hydroquinone. mdpi.com

Supramolecular Chemistry: The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid reveals strong O—H⋯N interactions, leading to the formation of chains in the solid state. iucr.org

Polymer Science: Copolymers of acrylic acid and styrene have been grafted with pyridine derivatives to create materials with antimicrobial and fluorescent properties. mdpi.com

The introduction of a nitro group to the furan ring, as in 3-(5-nitro-2-furyl)acrylic acid, can confer potent biological activities.

Research Findings:

DNA Damage: 5-Nitro-2-furylacrylic acid (5-NFA) has been shown to cause dose-dependent growth inhibition in Escherichia coli by inducing interstrand cross-links in DNA. nih.gov

Mutagenicity Studies: The mutagenicity of 5-NFA has been evaluated in mammals using various assays, including cytogenetic analysis of bone-marrow cells and the dominant lethal test in mice. nih.gov Interestingly, some studies suggest that 5-NFA may also possess antimutagenic activity under certain conditions. nih.gov

Modified Acrylic Acid Moieties

Modification of the carboxylic acid group of furylacrylic acids into esters and amides is a common strategy to alter their physicochemical properties, such as lipophilicity and metabolic stability, and to modulate their biological activity.

The conversion of the carboxylic acid to an ester or an amide is a fundamental transformation in medicinal chemistry and materials science.

Research on Esters:

A series of esters of 2-furylacrylic acid have been synthesized and screened for antineoplastic activity, with the methyl and cyanomethyl esters showing potent activity. nih.gov

Sustainable methods for the esterification of 3-(2-furyl)acrylic acid and its derivatives have been developed using heterogeneous acid catalysts and green reagents like dimethyl carbonate. researchgate.net

Research on Amides:

The synthesis of amides from carboxylic acids and their derivatives is a well-established area of organic chemistry, with numerous methods available. libretexts.orgyoutube.com

Phenyl-substituted amides of 3-(thien-2-yl)acrylic acid have been specifically investigated for their enzyme inhibitory potential.

Naturally Occurring Derivatives and Related Biosynthetic Pathways

The structural motif of this compound is present in a variety of naturally occurring compounds that play significant roles in biological systems. These derivatives are synthesized through complex enzymatic pathways, often involving unique biochemical transformations. This section explores two notable examples: the incorporation of a related amino acid into non-ribosomal peptides and the formation of phytoalexins with a furyl-acrylic acid backbone, which are crucial for plant defense mechanisms.

3-(3-Furyl)-alanine in Non-Ribosomal Peptide Biosynthesis

Non-ribosomal peptides (NRPs) are a class of secondary metabolites produced by microorganisms, such as bacteria and fungi. chemicalbook.com Unlike proteins, which are synthesized by ribosomes, NRPs are assembled by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). chemicalbook.comviper.ac.in These enzymatic assembly lines allow for the incorporation of a wide array of non-proteinogenic amino acids, contributing to the vast structural diversity and biological activity of NRPs. chemicalbook.comviper.ac.in

Among the rare, non-proteinogenic amino acids integrated into NRPs is 3-(3-furyl)-alanine. nih.govsips.org.in This amino acid is characterized by the presence of a furan ring, which imparts unique structural and electronic properties to the resulting peptide. The biosynthesis of NRPs is a modular process, with each module responsible for the activation and incorporation of a specific amino acid. nih.gov The NRPS machinery recognizes 3-(3-furyl)-alanine and incorporates it into the growing peptide chain through a series of coordinated enzymatic reactions. viper.ac.in

Several bioactive non-ribosomal peptides containing 3-(3-furyl)-alanine have been identified, highlighting the significance of this building block in natural product chemistry. nih.govsips.org.in Notable examples include:

Rhizonins : These are cyclic peptides produced by the bacterial endosymbiont Burkholderia endofungorum, which resides within the fungus Rhizopus microsporus. nih.govsips.org.in

Bingchamide B : Another example of a microbial peptide that features the 3-(3-furyl)-alanine residue. nih.govsips.org.in

Endolides : This group of peptides also incorporates the rare 3-(3-furyl)-alanine, contributing to their chemical architecture. nih.govsips.org.in

N-methyl-3-(3-furyl)-alanine containing cyclic peptides : These have been isolated from Stachylidium sp., indicating that further modifications, such as N-methylation, can occur on the 3-(3-furyl)-alanine moiety. sciepublish.com

The presence of 3-(3-furyl)-alanine in these diverse microbial peptides underscores the versatility of NRPSs in utilizing uncommon building blocks to generate complex and biologically active molecules. nih.govsips.org.in

| Non-Ribosomal Peptide | Producing Organism | Key Structural Feature |

| Rhizonins | Burkholderia endofungorum (in Rhizopus microsporus) | Contains 3-(3-furyl)-alanine |

| Bingchamide B | Microbial source | Contains 3-(3-furyl)-alanine |

| Endolides | Microbial source | Contains 3-(3-furyl)-alanine |

| Cyclic Peptides | Stachylidium sp. | Contains N-methyl-3-(3-furyl)-alanine |

Phytoalexins with Furyl-Acrylic Acid Backbones (e.g., Wyerone, Dihydrowyerone)

Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack or other forms of stress. nih.gov They represent a key component of the plant's induced defense system. A notable class of phytoalexins found in the broad bean (Vicia faba) are the furanoacetylenes, which are characterized by a furan ring linked to a polyunsaturated side chain. nih.gov Among these, wyerone and its dihydro derivative, dihydrowyerone, are prominent examples that are structurally related to a furyl-acrylic acid backbone.

The biosynthesis of these phytoalexins is a prime example of the acetate-malonate pathway, which is responsible for the formation of polyketides. This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks to construct a poly-β-keto chain. This linear precursor then undergoes a series of cyclization and modification reactions to yield the final aromatic or polycyclic structure.

The biosynthesis of wyerone and dihydrowyerone is initiated by the condensation of acetate (B1210297) and malonate units to form a polyketide chain. This process is catalyzed by a polyketide synthase (PKS) enzyme. While the precise enzymatic steps for the formation of the furan ring within the wyerone backbone have not been fully elucidated, it is understood to be an integral part of the polyketide biosynthetic pathway. The furyl-acrylic acid moiety serves as the core structure, which is further elaborated to produce the final phytoalexins.

The accumulation of wyerone and its derivatives in Vicia faba is triggered by various biotic and abiotic elicitors. Fungal pathogens, such as Botrytis cinerea, are potent inducers of wyerone production. Abiotic stresses, including UV radiation and freeze-thawing, also stimulate the synthesis of these defense compounds.

| Phytoalexin | Plant Source | Key Structural Feature | Biosynthetic Pathway |

| Wyerone | Vicia faba (Broad Bean) | Furanoacetylene with a furyl-acrylic acid backbone | Acetate-Malonate (Polyketide) Pathway |

| Dihydrowyerone | Vicia faba (Broad Bean) | Dihydro-derivative of wyerone | Acetate-Malonate (Polyketide) Pathway |

Advanced Research Applications in Chemical and Biological Systems

Molecular Probes and Chemical Tools in Biological Research

The unique electronic and structural properties of 3-(3-Furyl)acrylic acid make it a versatile tool for investigating complex biological systems.

This compound and its structural analogs have been identified as inhibitors of specific enzymes, providing researchers with tools to study enzyme mechanisms and pathways.

Histidine Ammonia (B1221849) Lyase (HAL): Research has shown that acrylic acids substituted with heteroaryl groups, including the furanyl group, are potent competitive inhibitors of Histidine Ammonia Lyase (HAL). This enzyme catalyzes the non-oxidative deamination of L-histidine to produce urocanate. This compound falls within the class of heteroaryl acrylates that demonstrated strong competitive inhibition of HAL, with Ki values for the general class ranging from 18 to 139 µM. As a competitive inhibitor, it is understood to bind to the active site of the enzyme, mimicking the substrate and preventing the catalytic conversion of histidine.

| Enzyme Target | Inhibitor Class | Mechanism of Action | Reported K_i Range (for class) |

| Histidine Ammonia Lyase (HAL) | Heteroaryl Acrylates | Competitive Inhibition | 18 - 139 µM |

Malonyl-CoA Decarboxylase (MCD): Malonyl-CoA decarboxylase is a key enzyme in fatty acid metabolism that converts malonyl-CoA to acetyl-CoA. While the inhibition of MCD is a target for developing treatments for metabolic disorders, studies have specifically highlighted related furan (B31954) derivatives, such as beta-(5-Methyl-2-furyl) acrylic acid, for their potential to inhibit this enzyme. Direct inhibitory action of the this compound isomer on Malonyl-CoA Decarboxylase has not been detailed in the available research.

Transforming growth factor-β-activated kinase 1 (TAK1): TAK1 is a critical kinase involved in inflammatory signaling pathways, making it a significant target for drug discovery. Potent and selective inhibitors of TAK1 have been developed, though these are typically complex heterocyclic molecules. The role of the simpler this compound as a direct inhibitor of TAK1 is not established in the scientific literature.

The structure of this compound, containing a carboxylic acid group and a furan ring with a lone pair-bearing oxygen atom, presents two potential sites for coordination with metal ions. This makes it a theoretical candidate for designing ligands for a variety of metals, including those in the d and f blocks. The carboxylate group can act as a mono- or bidentate ligand, while the furan oxygen can serve as an additional donor site, potentially leading to the formation of stable chelate complexes. However, specific studies detailing the synthesis and characterization of metal complexes involving this compound as a ligand are not extensively documented in current research literature.

Chemical genetics has utilized small molecules to probe and understand biological pathways. In plants, the auxin hormone pathway, critical for growth and development, has been a key area of such research.

Auxin-Mediated Responses: Studies have extensively investigated the 2-furyl isomer, 2-furylacrylic acid (2-FAA), as an inhibitor of auxin-mediated responses in Arabidopsis thaliana. 2-FAA was found to attenuate the auxin-inducible expression of certain genes and inhibit root elongation. While the broader class of furylacrylic acids has been explored in this context, the specific inhibitory activities documented are primarily associated with the 2-furyl isomer, and similar detailed functional studies on the 3-(3-furyl) isomer's interaction with the auxin pathway are not specified.

Antimicrobial and Antiviral Activity Studies at the Molecular Level

Derivatives of furylacrylic acid have been synthesized and evaluated for their potential to combat various pathogens.

Bacteria and Fungi: Research into the antimicrobial properties of furylacrylic acid derivatives has shown significant activity. Specifically, a series of esters and amides of 3-(5-nitro-2-furyl)acrylic acid demonstrated antibacterial, antimycotic, and antialgal activities google.com. The proposed mechanism of action for these nitrofuran derivatives is the disruption of key bioenergetic processes within the microbial cells, with a particular impact on glycolysis google.com. The antimicrobial efficacy was observed to be dependent on the specific chemical structure, with the antimycotic activity of esters decreasing as the length of the alkyl chain increased google.com.

Viruses: The broader class of trans-3-aryl acrylic acids has been investigated for antiviral properties. Studies revealed that certain compounds within this class exhibit significant in vitro activity against the Tobacco Mosaic Virus (TMV), with some derivatives showing higher efficacy than the commercial virucide Ribavirin chemicalbook.com. The acrylic acid fragment was identified as an important structural feature for this antiviral activity chemicalbook.com. However, specific antiviral studies focusing on this compound itself were not identified.

Precursors for Complex Organic Molecule Synthesis

This compound is a recognized building block in organic chemistry, valued for its utility as a starting material in the synthesis of more elaborate molecules. It is commercially classified as a heterocyclic building block and used as an intermediate in chemical and pharmaceutical research calpaclab.com. A notable application is its role as a key intermediate in the preparation of certain pharmaceuticals, such as the antifungal agent Naftifine google.com. The presence of the furan ring and the reactive acrylic acid moiety allows for a variety of chemical transformations, making it a versatile precursor for constructing complex molecular architectures.

Heterocyclic Scaffolds in Medicinal Chemistry

The furan nucleus is a well-established scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of pharmacological activities. As a derivative, this compound contributes to the growing library of furan-containing molecules available for drug discovery. The rigid, planar structure of the furan ring, combined with the conjugated system of the acrylic acid side chain, provides a defined three-dimensional arrangement that can be exploited for specific interactions with biological targets.

One notable aspect of furan-containing compounds is their ability to act as bioisosteres for other aromatic rings, such as benzene (B151609) or pyridine (B92270). This allows for the fine-tuning of a drug candidate's physicochemical properties, including solubility, metabolic stability, and target affinity, by replacing a phenyl group with a furyl group. The oxygen atom in the furan ring can also participate in hydrogen bonding, which can be crucial for molecular recognition at the active site of an enzyme or receptor.

Synthesis of Bioactive Small Molecules

This compound serves as a versatile intermediate in the synthesis of more complex, biologically active small molecules. The carboxylic acid group and the activated double bond are key functional handles that allow for a variety of chemical transformations. For instance, the carboxylic acid can be converted into esters, amides, or other derivatives to modulate the molecule's properties or to attach it to other molecular fragments.

A significant application of furylacrylic acid derivatives is in the development of enzyme inhibitors. For example, Trans-3-Furanacrylic Acid has been identified as an inhibitor of histidine ammonia lyase pharmaffiliates.com. This suggests that derivatives of this compound could be explored for their potential to inhibit other enzymes, which is a cornerstone of modern drug development. The synthesis of various substituted furylacrylic acids allows for the creation of a library of compounds that can be screened for activity against a range of biological targets. The nitration of the furan ring, for instance, can lead to key intermediates for various pharmaceutical compounds .

The general synthetic route to this compound often involves the Knoevenagel condensation of 3-furaldehyde (B129913) with malonic acid chemicalbook.com. This straightforward synthesis makes the starting material readily accessible for further elaboration into more complex bioactive molecules.

Table 1: Bioactivity of Related Furan Derivatives

| Compound Class | Bioactivity | Reference |

| Trans-3-Furanacrylic Acid | Inhibitor of histidine ammonia lyase | pharmaffiliates.com |

| 3-(5-nitro-2-furyl)acrylic acid derivatives | Starting materials for 1,3,4-oxadiazoles | chempap.org |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial activity | nih.gov |

Advanced Materials Science and Polymer Research

While specific research on the polymerization of this compound is limited, the well-established chemistry of acrylic acids and furan-containing polymers provides a strong basis for predicting its potential in advanced materials science.

Development of Specialty Polymers and Resins

Acrylic acids are fundamental monomers in the polymer industry, and the incorporation of a furan moiety into a polyacrylate backbone can impart unique properties. Furan-based polymers are known for their potential thermal stability and mechanical properties. Therefore, polymers and copolymers derived from this compound could exhibit enhanced performance characteristics compared to conventional polyacrylates. The synthesis of such polymers could be achieved through standard radical polymerization techniques, similar to other acrylic monomers.

Cross-linking Agents in Polymer Networks

The furan ring in this compound opens up possibilities for its use as a cross-linking agent. Furan moieties can undergo Diels-Alder reactions with dienophiles, such as maleimides. This reversible covalent chemistry is a powerful tool for creating self-healing polymers and hydrogels. By incorporating this compound into a polymer chain, the furan groups would be available to form cross-links upon reaction with a suitable di- or multi-functional dienophile. This could lead to the development of advanced materials with tunable mechanical properties and the ability to repair damage.

Applications in Coatings and Adhesives

Acrylic polymers are widely used in coatings and adhesives due to their excellent adhesion, durability, and weather resistance. The inclusion of this compound as a comonomer in these formulations could offer several advantages. The furan group could enhance adhesion to certain substrates through specific interactions. Furthermore, the potential for cross-linking via the furan ring, as mentioned above, could lead to coatings and adhesives with improved solvent resistance, thermal stability, and mechanical strength.

Role in Flavor Chemistry as a Precursor

Furfural (B47365), a simple furan derivative, is a well-known product of the Maillard reaction and a key precursor to many important flavor compounds, including those with meaty, roasted, and caramel-like notes. Given the structural similarity of this compound to furfural and other furan-based flavor precursors, it is plausible that it could participate in similar flavor-forming reactions under appropriate conditions. For example, the thermal degradation of this compound or its reaction with amino acids or sugars during cooking could potentially generate volatile compounds with distinct aroma profiles. Further research is needed to investigate the thermal decomposition products of this compound and its potential contribution to flavor chemistry.

Future Research Directions and Emerging Paradigms

Chemoinformatic and Machine Learning Approaches for Structure-Activity Relationships

The application of chemoinformatic and machine learning (ML) models is set to revolutionize the study of 3-(3-Furyl)acrylic acid's structure-activity relationships (SAR). These computational tools can rapidly screen large virtual libraries of derivatives, predicting their biological activities and physicochemical properties, thus accelerating the discovery of new applications. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling, a key component of chemoinformatics, can establish mathematical relationships between the chemical structures of this compound derivatives and their biological effects. nih.gov By analyzing various molecular descriptors, researchers can identify the key structural features responsible for a desired activity. Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, can then be trained on existing experimental data to build predictive models. mdpi.com These models can guide the synthesis of new derivatives with enhanced efficacy for specific targets. nih.gov

Table 1: Potential Applications of Chemoinformatic and Machine Learning in this compound Research

| Research Area | Chemoinformatic/ML Application | Potential Outcome |

| Drug Discovery | Virtual screening of derivatives against various biological targets. | Identification of novel drug candidates with improved potency and selectivity. |

| Agrochemicals | Prediction of herbicidal, fungicidal, or insecticidal activity. | Development of new, effective, and potentially safer crop protection agents. |

| Materials Science | Modeling of polymer properties based on monomer structure. | Design of bio-based polymers with tailored thermal and mechanical properties. |

| Toxicology | In silico prediction of toxicity and adverse effects. | Prioritization of less toxic derivatives for further development. |

The development of robust and validated chemoinformatic models will be crucial for navigating the vast chemical space of this compound derivatives, enabling a more targeted and efficient approach to research and development.

Novel Catalytic Systems for Sustainable and Efficient Synthesis

The shift towards green and sustainable chemistry is driving the development of novel catalytic systems for the synthesis of this compound. nih.govresearchgate.net Future research will focus on catalysts that offer high efficiency, selectivity, and sustainability, minimizing waste and energy consumption.

Biocatalysis, the use of enzymes or whole microorganisms as catalysts, presents a particularly promising avenue. nih.govmdpi.com Enzymes can operate under mild conditions with high specificity, potentially leading to cleaner and more cost-effective production processes. nih.govmdpi.com The exploration of novel enzymes, possibly discovered through metagenomic screening or engineered for enhanced performance, could unlock new synthetic routes from renewable feedstocks. google.com

Heterogeneous catalysis also offers significant advantages in terms of catalyst recovery and reuse. The design of novel solid catalysts, such as metal-organic frameworks (MOFs), zeolites, and functionalized nanomaterials, could lead to highly active and selective systems for the synthesis of this compound and its precursors. nih.govfrontiersin.org These catalysts can be tailored to control reaction pathways and improve product yields.

Table 2: Emerging Catalytic Strategies for this compound Synthesis

| Catalytic System | Key Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, renewable. | Discovery and engineering of novel enzymes, whole-cell biocatalyst development. mdpi.com |

| Heterogeneous Catalysis | Easy separation and recyclability, enhanced stability. | Design of structured catalysts (e.g., zeolites, MOFs), nanoparticle catalysis. nih.govfrontiersin.org |

| Homogeneous Catalysis | High activity and selectivity. | Development of organometallic catalysts with recyclable features. |

| Photocatalysis | Utilization of light energy, mild conditions. | Development of efficient photocatalysts for furan (B31954) functionalization. |

The integration of these advanced catalytic systems into efficient, multi-step synthetic pathways from biomass-derived starting materials will be a key objective for future research. nih.govresearchgate.netnih.gov

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While some biological activities of furan derivatives have been reported, the full therapeutic potential of this compound remains largely unexplored. ijabbr.com Future research will focus on identifying novel biological targets and elucidating the underlying mechanistic pathways through which this compound and its derivatives exert their effects.

High-throughput screening (HTS) campaigns against diverse panels of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown antibacterial activity, suggesting that this compound derivatives could be investigated as potential antimicrobial agents. ijabbr.comnih.gov Furthermore, some acrylic acid derivatives have been identified as inhibitors of enzymes like thymidine (B127349) phosphorylase, which is implicated in cancer, opening avenues for oncological research. nih.gov

Once a biological activity is identified, detailed mechanistic studies will be essential to understand how the compound interacts with its target at a molecular level. Techniques such as X-ray crystallography, NMR spectroscopy, and computational docking can provide insights into the binding mode and key interactions. This knowledge is crucial for the rational design of more potent and selective analogues.

Advanced Applications in Bio-Based Polymers and Sustainable Materials

The furan moiety in this compound makes it an attractive building block for the synthesis of bio-based polymers and sustainable materials. core.ac.ukresearchgate.net Furan-based polymers are being investigated as renewable alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netspecialchem.com The rigid furan ring can impart desirable properties such as improved thermal stability and barrier properties to polymers. researchgate.net

Future research will likely focus on the polymerization of this compound and its esters to create novel polyesters and polyamides. acs.org The incorporation of this monomer into copolymers could also be explored to tailor the properties of existing bio-based plastics like polylactic acid (PLA). mdpi.comheraldopenaccess.us The reactivity of the acrylic double bond also allows for the possibility of creating cross-linked thermosetting resins and coatings. tuni.fi

The development of sustainable materials from this compound extends beyond plastics. Its derivatives could find applications in the formulation of bio-based adhesives, resins, and composites. The ability to derive this compound from renewable biomass makes it a key player in the transition towards a circular economy and a more sustainable materials industry. researchgate.netmdpi.com

Table 3: Potential Applications of this compound in Sustainable Materials

| Material Type | Potential Role of this compound | Desired Properties |

| Bioplastics | Monomer for polyesters and polyamides. | Enhanced thermal stability, improved gas barrier properties. |

| Thermosets | Cross-linking agent in resin formulations. | High strength, chemical resistance. |

| Coatings | Component of bio-based protective coatings. | Durability, adhesion, biodegradability. |

| Composites | Matrix material or modifier for natural fiber composites. | Improved mechanical performance, lower environmental impact. |

The continued exploration of these advanced applications will solidify the position of this compound as a valuable platform chemical in the bio-based economy.

Q & A

Basic: What are the key physicochemical properties of 3-(3-Furyl)acrylic acid critical for experimental characterization?

This compound (C₇H₆O₃; molecular weight: 138.12 g/mol) is a solid compound with a melting point of 152–154°C . Key properties for characterization include:

- Spectroscopic analysis : Use NMR (¹H/¹³C) to confirm the presence of the furyl moiety (δ ~6.5–7.5 ppm for aromatic protons) and the acrylic acid backbone. IR can identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=O (~1680–1700 cm⁻¹) .

- Purity assessment : HPLC or melting point determination to verify crystallinity and absence of byproducts .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Advanced: How can enantioselective synthesis be applied to derivatives of this compound?

The Morita-Baylis-Hillman (MBH) reaction enables asymmetric synthesis of acrylic acid derivatives. For this compound analogs:

- Catalysts : Chiral bifunctional ammonium-carbene catalysts induce enantioselectivity (>90% ee) via dual activation of electrophiles and nucleophiles .

- Reaction design : Optimize solvent (e.g., THF), temperature (0–25°C), and stoichiometry to suppress racemization. Monitor progress via TLC or LC-MS .

- Case study : A similar approach synthesized phenyloxaborole-acrylic acid hybrids with IC₅₀ values <1 µM against carbapenemases .

Advanced: What methodologies are effective in assessing the bioactivity of this compound derivatives against β-lactamase enzymes?

- Enzyme inhibition assays :

- Fluorometric assays : Measure hydrolysis rates of nitrocefin (a β-lactam analog) in the presence of inhibitors. Calculate IC₅₀ using dose-response curves .

- Crystallography : Co-crystallize derivatives with enzymes (e.g., KPC-2 or OXA-48) to map binding interactions. For example, (S)-4a binds Ser70 in KPC-2 via boron-oxygen coordination .

- Synergy testing : Evaluate antibiotic potentiation (e.g., meropenem) in bacterial cultures using checkerboard assays or time-kill curves .

Basic: How can researchers resolve discrepancies in reported melting points for this compound?

- Potential causes : Impurities, polymorphism, or measurement variability (e.g., heating rate).

- Methodology :

Advanced: How can computational modeling optimize the design of this compound-based enzyme inhibitors?

- Molecular docking : Use AutoDock Vina to predict binding poses in β-lactamase active sites. Focus on furyl ring π-π stacking with aromatic residues (e.g., Trp105 in KPC-2) .

- MD simulations : Simulate ligand-enzyme complexes (e.g., GROMACS) to assess stability of hydrogen bonds between the acrylic acid group and catalytic serine .

- QSAR studies : Corrogate electronic properties (Hammett σ) of substituents with inhibitory potency to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.